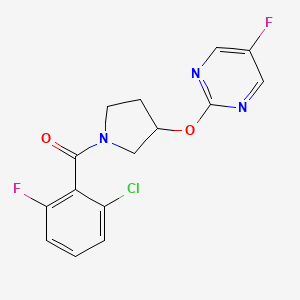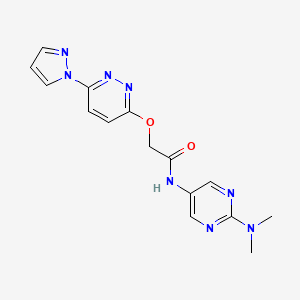![molecular formula C16H14ClFN4O2 B3014782 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2252403-82-8](/img/structure/B3014782.png)
7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrido[2,3-d]pyrimidin-2(1H)-one derivative . It has a complex structure with multiple functional groups including a pyridine ring and a pyrimidine ring, both of which are nitrogen-containing heterocycles. The molecule also contains chlorine and fluorine atoms, which can significantly affect its reactivity and properties .
Synthesis Analysis
The synthesis of this compound or its derivatives might involve several steps, including the formation of the pyridine and pyrimidine rings, the introduction of the chlorine and fluorine atoms, and the attachment of the isopropyl and methyl groups . A potential method for the synthesis could involve a catalytic protodeboronation of pinacol boronic esters . This method allows for the formal anti-Markovnikov hydromethylation of alkenes .Molecular Structure Analysis
The InChI code for a similar compound, 4,7-dichloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one, is 1S/C16H13Cl2FN4O/c1-7(2)11-12(8(3)4-5-20-11)23-15-9(13(17)22-16(23)24)6-10(19)14(18)21-15/h4-7H,1-3H3 . This provides a detailed description of the molecular structure.Chemical Reactions Analysis
The compound’s chemical reactions could involve its functional groups. For instance, the chlorine and fluorine atoms might undergo substitution reactions. The nitrogen in the pyridine and pyrimidine rings might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of electronegative atoms like chlorine and fluorine might make the compound polar, affecting its solubility in different solvents. The compound’s melting point, boiling point, and other physical properties are not available in the current search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study reported the efficient synthesis of novel heterocycle derivatives, including compounds structurally related to 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. The structures of these compounds were confirmed using spectral techniques and computational analysis. Density functional theory (DFT) and time-dependent DFT computations were used to analyze their electronic structures (Ashraf et al., 2019).
Urease Inhibition Study
- A research on pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, which are structurally related, explored their in vitro urease inhibition activity. Among the synthesized compounds, some exhibited significant urease inhibition, indicating potential therapeutic applications (Rauf et al., 2010).
Crystal Structure Variations
- Research focusing on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, which share a similar core structure, revealed interesting insights into their molecular and crystal structures. Different types of hydrogen bonds and pi-pi stacking interactions were observed, highlighting structural diversity in crystal formation (Trilleras et al., 2009).
Herbicidal Activity
- A study on pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids indicated their potential as protoporphyrinogen oxidase inhibitors with promising herbicidal activities. These compounds showed effective weed control and selective safety for certain crops, suggesting their utility in agricultural applications (Wang et al., 2017).
Oxidizing Ability
- Research exploring 2H-pyrido[1′,2′:1,6]pyrido[2,3-d]pyrimidine-2,4(3H)diones, related to the queried compound, demonstrated their ability to oxidize alcohols and amines. This oxidizing property suggests potential applications in synthetic chemistry and industrial processes (Yoneda et al., 1980).
Synthesis of Fluoroquinolone-Like Antibacterial Agents
- A study described the synthesis of a core structure similar to the queried compound, highlighting its role as a scaffold for biologically active compounds, particularly in the development of new antibacterial agents (Rosen et al., 2009).
Eigenschaften
IUPAC Name |
7-chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN4O2/c1-7(2)11-12(8(3)4-5-19-11)22-14-9(15(23)21-16(22)24)6-10(18)13(17)20-14/h4-7H,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJTVPMAMRSGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=O)NC2=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2252403-82-8 |
Source


|
| Record name | 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-butyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3014699.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide](/img/structure/B3014703.png)
![2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3014704.png)
![Tert-butyl (3aR,7aS)-2-(5-chloropyrazine-2-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3014706.png)
![1-(3,5-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3014707.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B3014709.png)
![N-isopropyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3014710.png)

![N'-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B3014715.png)


![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B3014721.png)
